molecular formula C13H23NO3 B13549824 Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B13549824
M. Wt: 241.33 g/mol
InChI Key: INAJZWROAFSDHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom (azaspiro) and a hydroxyl group at the 3-position. The tert-butyl carbamate (Boc) group serves as a protective moiety, enhancing solubility and stability during synthetic processes. This compound is of interest in medicinal chemistry due to the spirocyclic framework’s conformational rigidity, which can improve binding selectivity in drug candidates .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-10(15)8-13(14)6-4-5-7-13/h10,15H,4-9H2,1-3H3

InChI Key

INAJZWROAFSDHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCCC2)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves multiple steps and organic synthesis techniques. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product . Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Variations in Spiro Ring Systems

Ring Size Modifications
  • Tert-butyl 7-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate The spiro system here is [3.5] instead of [4.4], leading to smaller rings and increased ring strain. The hydroxyl group at position 7 (vs. 3) also shifts polarity distribution .
Heteroatom Substitutions
  • Tert-butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate 7,7-dioxide (20k) Replacing oxygen with sulfur (thia) increases lipophilicity and metabolic stability. The sulfone group (7,7-dioxide) enhances polarity, improving aqueous solubility (melting point: 69–70°C) compared to the hydroxylated analog .
  • Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate Incorporation of oxygen (oxa) in the spiro system modifies electronic properties. The hydroxyl group at position 3 remains, but the oxa substitution reduces basicity compared to pure azaspiro systems .

Functional Group Variations

Hydroxyl vs. Amino Groups
  • Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate The amino group at position 4 (vs. hydroxyl at 3) increases basicity and enables participation in nucleophilic reactions (e.g., amide bond formation). This compound has a molecular weight of 240.34, similar to the target compound (240.34), but exhibits distinct reactivity .
  • Tert-butyl 1-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (12d) The hydroxyl group is retained, but the nitrogen position shifts (2-azaspiro vs. 1-azaspiro).
Diaza Systems
  • Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate The additional nitrogen atom increases hydrogen-bonding capacity and basicity. With a molecular weight of 226.32, it is lighter than the target compound, reflecting the absence of a hydroxyl group .

Physicochemical Properties

  • Melting Points: Thia and sulfone derivatives (e.g., 20k, 20l) exhibit higher melting points (69–77°C) due to increased crystallinity from polar groups, while non-polar analogs like 4y remain oils .
  • Solubility: Hydroxyl and amino groups enhance aqueous solubility, whereas tert-butyl carbamates improve organic solvent compatibility .

Biological Activity

Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CAS No. 2413876-64-7) is a chemical compound with notable biological activity, primarily due to its unique spirocyclic structure and functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 2413876-64-7

The compound features a hydroxy group and a tert-butyl ester, which are critical for its biological interactions. Its spirocyclic framework contributes to its structural uniqueness, allowing it to engage with specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxy group plays a pivotal role in modulating enzyme-substrate interactions and influencing protein-ligand binding dynamics.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby altering their functionality.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways associated with cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disease research.
  • Anti-inflammatory Activity : It may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory disorders.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent. Further research is required to elucidate the exact mechanisms of action.

Comparative Analysis

To better understand the biological significance of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylateSimilar spirocyclic structureExhibits stronger antimicrobial properties
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateContains an oxygen atom in the structurePotentially more effective in neuroprotection

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For example, zinc/copper-mediated cyclization of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride generates the spirocyclic backbone . Key steps include quenching reactions with ammonium chloride and purification via column chromatography using solvents like hexane/ethyl acetate (5:1) . Optimization focuses on solvent choice (e.g., THF for cyclization), temperature control (−78°C for cyanide addition), and catalytic systems (e.g., sodium hydride for base-sensitive steps) .

Q. How is the molecular structure of this compound confirmed in academic research?

  • Methodological Answer : Structural elucidation relies on NMR (¹H/¹³C) for functional group analysis, IR spectroscopy for hydroxyl/carbonyl identification, and X-ray crystallography for absolute configuration. Software like SHELX refines crystallographic data, particularly for resolving spirocyclic ring conformations . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What purification techniques are most effective for isolating This compound?

  • Methodological Answer : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) is standard for removing byproducts . For polar impurities, recrystallization in ethanol/water mixtures improves purity. Advanced methods include preparative HPLC for enantiomeric separation if chiral centers are present .

Advanced Research Questions

Q. How do reaction mechanisms differ for oxidation vs. reduction of this compound, and what analytical tools validate these transformations?

  • Methodological Answer :

  • Oxidation : Potassium permanganate or PCC selectively oxidizes the hydroxyl group to a ketone, monitored by TLC and FT-IR loss of O-H stretch (3200–3600 cm⁻¹) .
  • Reduction : LiAlH₄ reduces ester groups to alcohols, confirmed by ¹H NMR (disappearance of tert-butyl singlet at δ 1.4 ppm) .
  • Mechanistic studies use deuterated solvents or kinetic isotope effects to probe intermediates .

Q. What strategies resolve contradictions in spectral data or crystallographic refinements for this spirocyclic compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping proton signals) are addressed via 2D-COSY or NOESY for spatial correlations. For crystallography, SHELXL refinement with TWIN/BASF commands resolves twinning or disorder in spirocyclic rings . Disputed melting points require differential scanning calorimetry (DSC) for validation .

Q. How does this compound interact with biological targets, and what assays quantify its binding affinity?

  • Methodological Answer : In vitro assays (e.g., fluorescence polarization) measure binding to sigma receptors or enzymes like kinases. Competitive binding studies with radiolabeled ligands (e.g., ³H-DTG) determine IC₅₀ values . Molecular docking (AutoDock Vina) predicts interactions with receptor active sites, validated by site-directed mutagenesis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Batch-to-batch variability in spirocyclic ring closure is mitigated by flow chemistry for precise temperature/residence time control . Chiral stationary phases (CSPs) in preparative HPLC ensure >99% ee, monitored by chiral GC/MS .

Q. How do structural modifications (e.g., replacing hydroxyl with amino groups) impact physicochemical properties and bioactivity?

  • Methodological Answer : Substituent effects are studied via Hammett plots (σ values correlate log P with reactivity). Amino derivatives show increased water solubility (log P reduced by ~1.5 units) and enhanced sigma receptor affinity (ΔG binding −8.2 kcal/mol vs. −7.5 for hydroxyl) .

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